molecular formula C9H10O2 B15094443 2-Ethyl-5-hydroxybenzaldehyde CAS No. 532966-77-1

2-Ethyl-5-hydroxybenzaldehyde

Cat. No.: B15094443
CAS No.: 532966-77-1
M. Wt: 150.17 g/mol
InChI Key: BALPZBRZKJGPBI-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-Ethyl-5-hydroxybenzoic acid.

    Reduction: 2-Ethyl-5-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-5-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-hydroxybenzaldehyde is unique due to the specific positioning of the ethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

532966-77-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethyl-5-hydroxybenzaldehyde

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-6,11H,2H2,1H3

InChI Key

BALPZBRZKJGPBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

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